molecular formula C17H16F2O2 B12362729 AhR agonist 6

AhR agonist 6

Katalognummer: B12362729
Molekulargewicht: 290.30 g/mol
InChI-Schlüssel: WIRZVQAWDLZEFE-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AhR agonist 6 is a compound that activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes. AhR plays a crucial role in mediating the effects of environmental pollutants, regulating immune responses, and maintaining cellular homeostasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AhR agonist 6 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

AhR agonist 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

AhR agonist 6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the activation and regulation of AhR.

    Biology: Investigated for its role in modulating immune responses and cellular differentiation.

    Medicine: Explored for potential therapeutic applications in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

AhR agonist 6 exerts its effects by binding to the aryl hydrocarbon receptor, leading to its activation and translocation into the nucleus.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to AhR agonist 6 include:

Uniqueness

This compound is unique in its specific binding affinity and activation profile for the aryl hydrocarbon receptor. Its distinct chemical structure allows for selective modulation of AhR activity, making it a valuable tool in both research and therapeutic applications .

Eigenschaften

Molekularformel

C17H16F2O2

Molekulargewicht

290.30 g/mol

IUPAC-Name

4-fluoro-5-[(E)-2-(2-fluorophenyl)ethenyl]-2-propan-2-ylbenzene-1,3-diol

InChI

InChI=1S/C17H16F2O2/c1-10(2)15-14(20)9-12(16(19)17(15)21)8-7-11-5-3-4-6-13(11)18/h3-10,20-21H,1-2H3/b8-7+

InChI-Schlüssel

WIRZVQAWDLZEFE-BQYQJAHWSA-N

Isomerische SMILES

CC(C)C1=C(C=C(C(=C1O)F)/C=C/C2=CC=CC=C2F)O

Kanonische SMILES

CC(C)C1=C(C=C(C(=C1O)F)C=CC2=CC=CC=C2F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.